molecular formula C18H19N3O3 B7710970 N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7710970
M. Wt: 325.4 g/mol
InChI Key: XRANTIFPBZNSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly referred to as FTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOB is a fluorescent probe that can be used to detect and measure the concentration of nitric oxide (NO) in biological systems.

Mechanism of Action

FTOB is a fluorescent probe that reacts with N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide to form a highly fluorescent product. The mechanism of action involves the reaction between the furan ring of FTOB and the nitrogen atom of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, which results in the formation of a cyclic adduct. This adduct is highly fluorescent, allowing for the detection and measurement of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems.
Biochemical and Physiological Effects:
FTOB has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the function of enzymes or other biological molecules, making it a safe and reliable tool for studying N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.

Advantages and Limitations for Lab Experiments

One of the major advantages of FTOB is its ability to detect and measure N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in real-time, allowing for the study of dynamic changes in N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide concentration. It is also highly specific for N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, making it a reliable tool for studying the role of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological processes. However, FTOB has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. It also requires specialized equipment for detection, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of FTOB in scientific research. One area of focus is the development of new probes that are more sensitive and specific for N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another direction is the use of FTOB in the study of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in disease states, such as cancer and cardiovascular disease. Additionally, FTOB can be used in the development of new drugs that target N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide signaling pathways. Overall, FTOB has the potential to be a valuable tool for studying N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems and has many exciting future directions for research.

Synthesis Methods

The synthesis of FTOB involves the reaction between 2-furaldehyde and p-tolyl hydrazine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxaldehyde. The carboxaldehyde is then reacted with 4-(bromomethyl)butanenitrile to produce N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The final product is purified using column chromatography to obtain pure FTOB.

Scientific Research Applications

FTOB has found widespread use in scientific research due to its ability to detect and measure N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological systems. N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is an important signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. FTOB can be used to monitor changes in N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide concentration in real-time, making it a valuable tool for studying the role of N-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in biological processes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-7-9-14(10-8-13)18-20-17(24-21-18)6-2-5-16(22)19-12-15-4-3-11-23-15/h3-4,7-11H,2,5-6,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRANTIFPBZNSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Furan-2-YL)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]butanamide

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